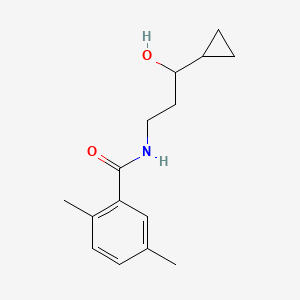
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide (4-Br-CHPBS) is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 130-132 °C and a boiling point of 270-272 °C. 4-Br-CHPBS is a member of the sulfonamide family, and is related to other compounds such as sulfanilamide and sulfamethoxazole. It is an important research tool for studying the biochemical and physiological effects of compounds on living organisms, and has been used in a variety of laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an antagonist of certain receptors, which can affect the activity of certain hormones and neurotransmitters in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide are not yet fully understood. Studies have shown that the compound has an inhibitory effect on the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of certain hormones and neurotransmitters in the body. In addition, it has been shown to have an inhibitory effect on the growth and development of plants and animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide in laboratory experiments include its high solubility in various solvents, its low toxicity, and its low cost. The main limitation of using 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
The future directions for research involving 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further studies should be conducted to determine the effects of the compound on the growth and development of plants and animals. Other potential future directions include the development of new synthesis methods and the development of new applications for the compound in scientific research.
Synthesemethoden
The synthesis of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide involves the reaction of bromobenzene with 3-cyclopropyl-3-hydroxypropyl benzene-1-sulfonamide (CHPBS). This reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 70-80 °C in a solvent such as acetonitrile. The reaction is complete when the desired product (4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide) is obtained.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is widely used in scientific research as a tool for studying the biochemical and physiological effects of compounds on living organisms. It has been used in a variety of laboratory experiments to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on living organisms. It has also been used to study the effects of certain compounds on the growth and development of plants and animals.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-8-7-12(15)9-1-2-9/h3-6,9,12,14-15H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYFJVLTVVGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503329.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2,5-dimethylbenzamide](/img/structure/B6503337.png)
![3-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503338.png)
![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-2-(trifluoromethyl)benzamide](/img/structure/B6503348.png)
![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503356.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)
![N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B6503383.png)

![1-ethyl-2-{[(2Z)-1-ethyl-1,2-dihydropyridin-2-ylidene]amino}pyridin-1-ium iodide](/img/structure/B6503390.png)